N'-(4-Cyanoisoxazol-5-yl)-N,N-dimethylformimidamide
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Overview
Description
N’-(4-Cyanoisoxazol-5-yl)-N,N-dimethylformimidamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a cyano group at the 4-position of the isoxazole ring and a dimethylformimidamide group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Cyanoisoxazol-5-yl)-N,N-dimethylformimidamide typically involves the reaction of 4-cyanoisoxazole with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Cyanoisoxazol-5-yl)-N,N-dimethylformimidamide can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Cyanoisoxazol-5-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N’-(4-Carboxyisoxazol-5-yl)-N,N-dimethylformimidamide.
Reduction: Formation of N’-(4-Aminoisoxazol-5-yl)-N,N-dimethylformimidamide.
Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-Cyanoisoxazol-5-yl)-N,N-dimethylformimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(4-Cyanoisoxazol-5-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets in biological systems. The cyano group and the isoxazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyanoisoxazole: Lacks the dimethylformimidamide group but shares the isoxazole ring and cyano group.
N,N-Dimethylformimidamide: Lacks the isoxazole ring but contains the dimethylformimidamide group.
Isoxazole Derivatives: Various compounds with different substituents on the isoxazole ring.
Uniqueness
N’-(4-Cyanoisoxazol-5-yl)-N,N-dimethylformimidamide is unique due to the combination of the cyano group and the dimethylformimidamide group on the isoxazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of both functional groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11(2)5-9-7-6(3-8)4-10-12-7/h4-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYOYJDOVSIAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NO1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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